3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine
Overview
Description
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a piperazine moiety and a chlorobenzoyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride and a suitable base.
Coupling with the Pyridazine Ring: The final step involves coupling the piperazine intermediate with a pyridazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmacological Research: The compound is evaluated for its efficacy and safety in various pharmacological models.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies on its binding affinity and pathway modulation are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Substituted Piperazines: Compounds with similar piperazine moieties, such as those used in anti-tubercular agents.
Pyridazine Derivatives: Compounds with pyridazine rings substituted with various functional groups.
Uniqueness
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethylphenyl)pyridazine is unique due to its specific combination of a chlorobenzoyl group, piperazine moiety, and pyridazine ring
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O/c1-16-7-8-18(15-17(16)2)21-9-10-22(26-25-21)27-11-13-28(14-12-27)23(29)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCDPLPBQINLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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